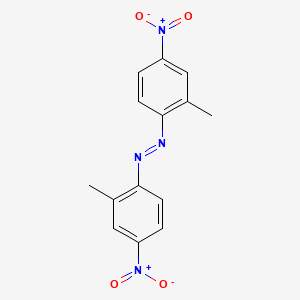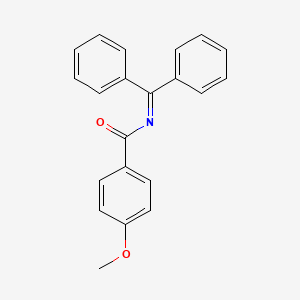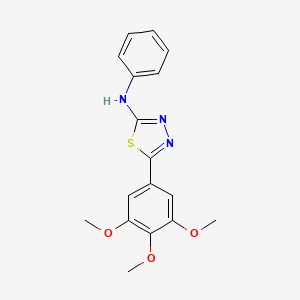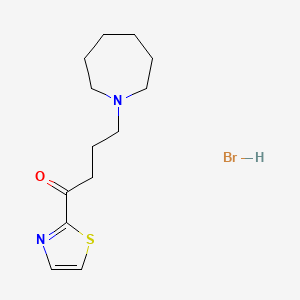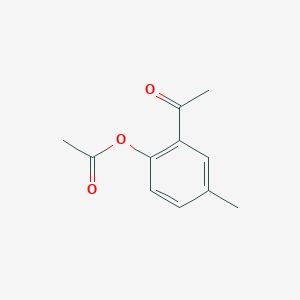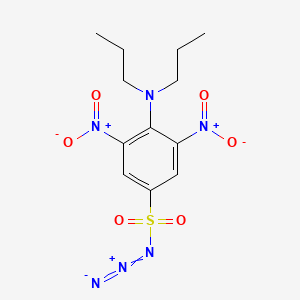
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with dipropylamino, dinitro, and sulfonyl azide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The dipropylamino group is then added through nucleophilic substitution reactions. Finally, the sulfonyl azide group is introduced using diazotransfer reagents such as imidazole-1-sulfonyl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Tin(IV) chloride, sodium borohydride, and hydrogenation catalysts.
Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are commonly used.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
Scientific Research Applications
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be used to label proteins and other biomolecules through bioorthogonal reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyl azide: Similar in structure but lacks the dipropylamino and dinitro groups.
Sulfonyl azides: A broader class of compounds with similar reactivity but different substituents.
Uniqueness
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
37851-40-4 |
|---|---|
Molecular Formula |
C12H16N6O6S |
Molecular Weight |
372.36 g/mol |
IUPAC Name |
N-diazo-4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C12H16N6O6S/c1-3-5-16(6-4-2)12-10(17(19)20)7-9(8-11(12)18(21)22)25(23,24)15-14-13/h7-8H,3-6H2,1-2H3 |
InChI Key |
IBEMMGWGQXLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


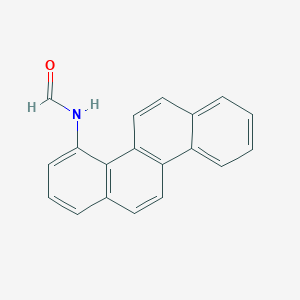

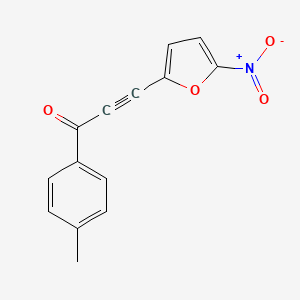

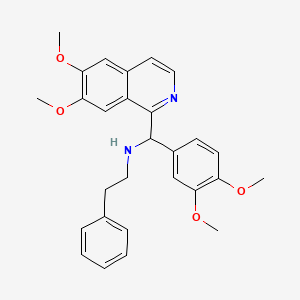
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
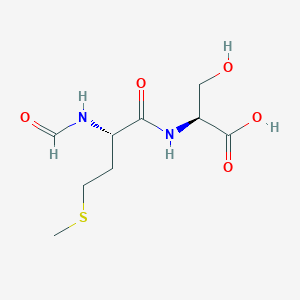
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
